molecular formula C8H8FNO B3051326 2-Fluoroacetanilide CAS No. 330-68-7

2-Fluoroacetanilide

Cat. No.: B3051326
CAS No.: 330-68-7
M. Wt: 153.15 g/mol
InChI Key: FKVIYERFOLSTTM-UHFFFAOYSA-N
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Description

2-Fluoroacetanilide is an organic compound with the molecular formula C8H8FNO. It is a derivative of acetanilide, where a fluorine atom is substituted at the ortho position of the phenyl ring. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoroacetanilide can be synthesized through the acetylation of 2-fluoroaniline. The process involves the reaction of 2-fluoroaniline with acetic anhydride in the presence of a catalyst such as glacial acetic acid. The reaction is typically carried out at elevated temperatures (50-100°C) for 1-3 hours to yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization using solvents like ethanol and water .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoroacetanilide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom in the phenyl ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents can facilitate substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation can produce corresponding quinones .

Scientific Research Applications

2-Fluoroacetanilide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoroacetanilide involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its reactivity and binding affinity to certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

    Acetanilide: The parent compound without the fluorine substitution.

    4-Fluoroacetanilide: A derivative with the fluorine atom at the para position.

    2-Bromoacetanilide: A similar compound with a bromine atom instead of fluorine.

Uniqueness: 2-Fluoroacetanilide is unique due to the presence of the fluorine atom at the ortho position, which significantly influences its chemical reactivity and biological activity. This makes it distinct from other acetanilide derivatives and valuable for specific applications .

Biological Activity

2-Fluoroacetanilide (C8H8FNO) is an organic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and agriculture. This article provides a comprehensive overview of the biological activity of this compound, detailing its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom attached to the phenyl ring of acetanilide. This modification can influence its biological activity by altering its interaction with biological targets.

PropertyDescription
Molecular FormulaC8H8FNO
Molecular Weight167.15 g/mol
AppearanceWhite crystalline solid
SolubilitySoluble in organic solvents

Enzyme Interactions

Research indicates that this compound interacts with various enzymes, particularly cytochrome P-450 enzymes, which are crucial for drug metabolism. Such interactions can lead to changes in enzyme activity, influencing metabolic pathways and potentially affecting drug efficacy and toxicity.

Cellular Effects

The compound has been shown to impact cellular processes, including:

  • Cell Signaling Pathways : Modulation of pathways involved in cell growth and apoptosis.
  • Gene Expression : Alteration of the expression levels of genes associated with metabolic functions.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets. This binding can lead to either inhibition or activation of target enzymes or receptors, which in turn affects various physiological processes. For example, it has been observed to inhibit certain metabolic enzymes, which may have implications for its use as a pharmaceutical agent.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against a range of pathogens. Its effectiveness as an antimicrobial agent may be enhanced when used in combination with other drugs, potentially overcoming resistance mechanisms in bacteria.

Anticancer Potential

Research has also explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cells through the modulation of specific signaling pathways. The compound's ability to affect gene expression related to cell cycle regulation positions it as a candidate for further investigation in cancer therapeutics .

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A study evaluated the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent.
  • Anticancer Research :
    • In vitro studies demonstrated that this compound could reduce cell viability in breast cancer cell lines by inducing apoptosis, highlighting its potential role in cancer treatment strategies .
  • Enzyme Interaction Analysis :
    • A biochemical analysis revealed that this compound interacts with cytochrome P-450 enzymes, affecting their metabolic activity and suggesting implications for drug metabolism .

Safety and Toxicity

While this compound shows promise in various applications, safety assessments indicate potential toxicity risks. It may cause irritation upon exposure through inhalation or skin contact and requires careful handling in laboratory settings .

Properties

IUPAC Name

2-fluoro-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c9-6-8(11)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVIYERFOLSTTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60870524
Record name 2-Fluoro-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330-68-7
Record name 2-Fluoro-N-phenylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=330-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoroacetanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000330687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Fluoro-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 67.5 parts of acetanilide in 22,200 parts of chloroform was cooled to 0° C. and maintained at that temperature for 2.5 hours while fluoroxytrifluoromethane was bubbled into the solution at a rate of 46 parts per hour. Analysis of the reaction product by gas chromatographic technique indicated a 91 percent conversion with a yield of 37% 2-fluoroacetanilide, 16% 4-fluoroacetanilide, 10% 2,4-difluoroacetanilide, 3% 2,6-difluoroacetanilide and about 25% higher molecular weight material.
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Synthesis routes and methods II

Procedure details

In benzene, 2-fluoroaniline was acetylated with acetic anhydride to obtain 2-fluoroacetanilide. This 2-fluoroacetanilide was held in glacial acetic acid at 43°-52° C. and an equivalent of chlorine gas was introduced, whereby 2-fluoro-4-chloroacetanilide was obtained. This product was deacetylated with hydrochloric acid and neutralized with sodium hydroxide to recover 2-fluoro-4-chloroaniline as an oil boiling at 64°-65° C./0.25 mmHg.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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